molecular formula C28H31NO6 B5228741 2-Phenoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5228741
M. Wt: 477.5 g/mol
InChI Key: JZTJBUKECMNUDK-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

2-Phenoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, while the quinoline ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxyethyl 2-(4-hydroxy-3-methoxyphenyl)acetate
  • 4-ethyl-2-methoxyphenol

Uniqueness

Compared to similar compounds, 2-Phenoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a unique combination of functional groups that confer distinct chemical and biological properties. Its quinoline core and phenolic hydroxyl group make it particularly versatile for various applications in research and industry .

Properties

IUPAC Name

2-phenoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO6/c1-17-24(27(32)35-13-12-34-19-8-6-5-7-9-19)25(18-10-11-21(30)23(14-18)33-4)26-20(29-17)15-28(2,3)16-22(26)31/h5-11,14,25,29-30H,12-13,15-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTJBUKECMNUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)OC)C(=O)OCCOC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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